[2-(1H-Indol-3-yl)-ethyl]-thiourea
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-11(15)13-6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBGONPRSGPFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573460 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312751-53-4 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of Tryptamine-Derived Thiourea Compounds: A Technical Guide
Executive Summary
This technical guide analyzes the pharmacological convergence of two "privileged structures" in medicinal chemistry: the tryptamine scaffold (indole-3-ethylamine) and the thiourea moiety. Tryptamine serves as a biomimetic anchor for serotonin (5-HT) and melatonin receptors, while the thiourea group acts as a versatile pharmacophore capable of hydrogen bonding, metal chelation, and bioisosteric replacement of urea/amide bonds.
The resulting hybrids exhibit a broad spectrum of biological activities, most notably anticancer (via tubulin inhibition and apoptosis induction), antimicrobial (biofilm disruption), and antiviral (HBV and SARS-CoV-2 inhibition) effects. This guide details the chemical rationale, synthesis pathways, mechanism of action (MoA), and validated experimental protocols for these compounds.
Chemical Rationale & Structure-Activity Relationship (SAR)
The synergy between tryptamine and thiourea is driven by their complementary physicochemical properties.
-
Tryptamine Core: Provides lipophilicity and
- stacking capability, facilitating membrane permeability and intercalation into DNA or hydrophobic pockets of enzymes (e.g., Cholinesterases, Kinases). -
Thiourea Bridge (-NH-CS-NH-):
-
Conformational Flexibility: Allows the molecule to adopt various orientations to fit induced-fit binding sites.
-
Hydrogen Bonding: The thione (C=S) and amine (N-H) groups act as strong H-bond acceptors and donors, critical for binding to amino acid residues (e.g., Glu, His) in active sites.
-
Metal Chelation: The sulfur atom can coordinate with metal ions (Zn²⁺, Cu²⁺, Fe²⁺) often found in metalloenzymes (e.g., Carbonic anhydrase, HDACs).
-
Key SAR Insights
-
N-Substitution: Adding electron-withdrawing groups (e.g., -CF3, -Cl) on the phenyl ring attached to the thiourea nitrogen significantly enhances cytotoxicity and lipophilicity .
-
Cyclization: Cyclizing the thiourea into a thiazolidin-4-one ring often shifts activity from antimicrobial to potent anticancer effects by locking the conformation.
-
Linker Length: The ethyl linker of tryptamine is optimal for 5-HT receptor affinity; altering this length usually diminishes CNS activity but may enhance antimicrobial efficacy.
Synthesis Strategies
The synthesis of tryptamine-thiourea derivatives generally follows two primary pathways: the Isothiocyanate Route (standard) and the Chloral Hydrate Route (for trichloromethyl hybrids).
Visualization: Synthetic Pathways
Figure 1: Primary synthetic routes for accessing tryptamine-thiourea derivatives and their cyclized analogs.
Biological Activity Spectrum
Anticancer Activity
This is the most significant area of research. Tryptamine-thiourea hybrids function as "multi-target" agents.
-
Tubulin Polymerization Inhibition: Similar to combretastatin A-4, these compounds bind to the colchicine site of tubulin, preventing microtubule assembly and causing cell cycle arrest at the G2/M phase.
-
Apoptosis Induction: They trigger the intrinsic mitochondrial pathway, characterized by the release of cytochrome c, activation of Caspase-3/9, and cleavage of PARP.
-
Selectivity: Compounds often show high selectivity for cancer cells (e.g., HT-29 colon cancer, Jurkat leukemia) over normal fibroblasts (e.g., BJ cells), with Selectivity Indices (SI) > 10.
Quantitative Data Summary:
| Compound Class | Cell Line | IC50 (µM) | Mechanism Highlight | Source |
| Trichloromethyl-tryptamine (Cmpd 9) | Jurkat (Leukemia) | 0.57 | Apoptosis induction | [1] |
| Tryptamine-Azelaoyl Hybrid (Cmpd 13) | HT-29 (Colon) | 0.006 | Selective cytotoxicity | [1] |
| Fluorotryptamine Amide | HeLa (Cervical) | 6.7 | Supramolecular assembly | [4] |
| Thiourea-Ruthenium Complex | H1299 (Lung) | < 5.0 | DNA Intercalation | [2] |
Antimicrobial & Antiviral Activity[1]
-
Antibacterial: Active against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[1] The thiourea sulfur is crucial for penetrating bacterial cell walls and disrupting biofilm formation.
-
Antiviral (HBV & SARS-CoV-2):
-
HBV: Compounds like DSA-00 inhibit HBsAg and HBeAg secretion with potency comparable to Entecavir.
-
SARS-CoV-2: Molecular docking suggests high affinity for the Spike protein RBD and the ABCB1 transporter, potentially blocking viral entry and efflux.
-
Mechanism of Action (MoA) Visualization
Understanding the signaling cascade is vital for drug development. The diagram below illustrates the consensus mechanism for the anticancer activity of these compounds.
Figure 2: Signaling cascade induced by tryptamine-thiourea derivatives leading to cancer cell apoptosis.
Validated Experimental Protocols
General Synthesis of Tryptamine-Thiourea Derivatives
Objective: To synthesize N-(2-(1H-indol-3-yl)ethyl)-N'-substituted thiourea.
-
Reagents: Tryptamine (1.0 eq), Substituted Isothiocyanate (1.0 - 1.1 eq), Ethanol or THF (Solvent).
-
Procedure:
-
Dissolve tryptamine (e.g., 5 mmol) in anhydrous ethanol (20 mL).
-
Add the appropriate isothiocyanate (e.g., Phenyl isothiocyanate) dropwise with stirring at room temperature.
-
Reflux the mixture for 4–8 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Upon completion, cool the reaction mixture to precipitate the product.
-
Purification: Filter the solid and recrystallize from ethanol/water. If no precipitate forms, evaporate solvent and purify via silica gel column chromatography.
-
-
Validation: Confirm structure via ¹H-NMR (look for thiourea NH protons at
9-10 ppm) and HRMS.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 values against cancer cell lines.
-
Seeding: Seed cells (e.g., HT-29) in 96-well plates at
cells/well in DMEM media. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Add test compounds dissolved in DMSO (final DMSO concentration < 0.1%) at serial dilutions (e.g., 0.1 – 100 µM). Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48–72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).
Future Outlook
The tryptamine-thiourea scaffold is evolving beyond simple cytotoxicity. Future development is pivoting toward:
-
PROTACs: Using the tryptamine moiety to target specific proteins for degradation.
-
Neurodegenerative Diseases: Exploiting the scaffold's ability to inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for Alzheimer's therapy, given tryptamine's blood-brain barrier permeability.
-
Green Chemistry: Developing solvent-free synthesis methods (e.g., microwave-assisted synthesis) to improve yield and reduce environmental impact.
References
-
Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Source: Molecules (MDPI), 2021. URL:[Link]
-
Probing the antibacterial and anticancer potential of tryptamine based mixed ligand Schiff base Ruthenium(III) complexes. Source: Bioorganic Chemistry, 2019.[2] URL:[Link]
-
Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. Source: bioRxiv, 2023. URL:[Link]
-
Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Source: Molecules (MDPI), 2019. URL:[Link]
-
Synthesis and cytotoxic properties of tryptamine derivatives. Source: Bioorganic & Medicinal Chemistry Letters, 2015.[3] URL:[Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Probing the antibacterial and anticancer potential of tryptamine based mixed ligand Schiff base Ruthenium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic properties of tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of indole-ethyl-thiourea derivatives synthesis
Executive Summary & Strategic Context
The indole-ethyl-thiourea scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and broad-spectrum antimicrobial agents.
Structurally, this scaffold connects an indole core (mimicking amino acid residues like tryptophan) to a lipophilic aryl moiety via an ethyl spacer and a thiourea linkage. This specific architecture allows for a "butterfly-like" binding mode within the NNRTI binding pocket (NNIBP) of HIV-1 reverse transcriptase, where the thiourea functionality acts as a hydrogen bond donor/acceptor network essential for locking the enzyme in an inactive conformation.
This guide provides a rigorous, field-validated approach to synthesizing these derivatives. Unlike generic organic synthesis reviews, this document focuses on the tryptamine-isothiocyanate condensation pathway , prioritizing yield optimization, purity, and reproducibility.
Mechanistic Foundation[1]
The synthesis of N-[2-(1H-indol-3-yl)ethyl]thiourea derivatives relies fundamentally on the nucleophilic addition of a primary amine (tryptamine) to an isothiocyanate (heterocumulene).
The Reaction Pathway
The reaction proceeds via the attack of the tryptamine nitrogen lone pair onto the electrophilic central carbon of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the stable thiourea.
Critical Control Points:
-
Nucleophilicity: The tryptamine amine is sufficiently nucleophilic; however, the indole nitrogen (N1) is relatively non-nucleophilic due to aromatic delocalization, ensuring regioselectivity without the need for N1-protection in most cases.
-
Moisture Sensitivity: Isothiocyanates are susceptible to hydrolysis. Strictly anhydrous conditions are required to prevent the formation of urea byproducts or thiocarbamates.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl isothiocyanate increase the electrophilicity of the central carbon, accelerating the reaction but also increasing sensitivity to side reactions.
Synthetic Protocols
Primary Workflow: Direct Condensation (The "Sanna" Protocol)
This protocol is adapted from high-yield methodologies used to generate libraries for HIV-1 and antimicrobial screening (Sanna et al., 2018). It is the "Gold Standard" for generating diverse libraries.
Reagents & Materials
-
Substrate: Tryptamine (2-(1H-indol-3-yl)ethanamine) [CAS: 61-54-1]
-
Reagent: Substituted Phenyl Isothiocyanate (1.0 - 1.1 equiv)
-
Solvent: Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)
-
Catalyst: None usually required; Et3N (0.5 equiv) if using tryptamine hydrochloride salt.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tryptamine (1.0 mmol) in Anhydrous Ethanol (10 mL).
-
Scientist's Note: If starting with Tryptamine HCl, add Triethylamine (1.1 mmol) and stir for 15 minutes at RT to liberate the free base before adding the isothiocyanate.
-
-
Addition: Add the appropriate Aryl Isothiocyanate (1.0 mmol) dropwise to the stirring solution.
-
Observation: A slight exotherm may be observed. The solution often changes color (yellowing) as the isothiocyanate dissolves.
-
-
Reaction: Heat the mixture to Reflux (78°C) for 2–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The thiourea product is typically more polar than the isothiocyanate but less polar than the starting amine. Look for the disappearance of the isothiocyanate spot (high Rf).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to Room Temperature.
-
Further cool in an ice bath (0–4°C) for 30 minutes.
-
If a precipitate forms (common with electron-deficient aryl groups), filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
-
Workup (Chromatography Method):
-
If no precipitate forms (common with alkyl or bulky groups), evaporate the solvent under reduced pressure.
-
Purify the residue via Flash Column Chromatography on silica gel.[1]
-
Gradient: Start with 100% DCM, graduating to DCM:MeOH (98:2 to 95:5).
-
Alternative Route: The "One-Pot" CS2 Approach
Use this when the specific isothiocyanate is not commercially available.
-
In Situ Activation: Dissolve the aniline derivative (1.0 equiv) in EtOH/H2O.
-
CS2 Addition: Add Carbon Disulfide (CS2) and aqueous ammonia. Stir to form the dithiocarbamate salt.
-
Desulfurization: Add a desulfurizing agent (e.g., Tosyl Chloride or Di-tert-butyl dicarbonate) to generate the isothiocyanate in situ.
-
Coupling: Add Tryptamine directly to the pot and reflux.
Visualizations
Reaction Scheme
The following diagram illustrates the chemical transformation and the key atoms involved.
Experimental Workflow
This flowchart guides the researcher through the decision-making process during synthesis.
Data Analysis: Structure-Activity Relationship (SAR)
The following table summarizes typical yields and biological implications based on the substitution pattern of the phenyl ring (Ar-NCS), derived from Sanna et al. (2018) and related NNRTI studies.
| Substituent (R) on Phenyl Ring | Electronic Nature | Reaction Yield (%) | Biological Note (HIV-1/Antimicrobial) |
| -H (Unsubstituted) | Neutral | 85-90% | Baseline activity; moderate lipophilicity. |
| -4-Cl / -4-F | Weak EWG | 88-95% | High Potency. Halogens improve metabolic stability and fit in hydrophobic pockets. |
| -4-NO2 | Strong EWG | 92-98% | Fast reaction time. Often toxic; less desirable for drug candidates. |
| -4-OMe | EDG | 75-80% | Slower reaction. OMe often reduces potency due to steric clash or polarity. |
| -3,5-dimethyl | Steric Bulk | 80-85% | Critical for NNRTIs. Increases "wing" rigidity for the butterfly binding mode. |
Technical Insight: Electron-withdrawing groups (EWGs) on the isothiocyanate increase the electrophilicity of the carbon, resulting in faster reaction rates and generally higher yields. However, for NNRTI activity, lipophilic and sterically demanding groups (like Cl, F, Methyl) at the meta or para positions are preferred to interact with the hydrophobic residues (Val179, Leu100) of the binding pocket.
References
-
Sanna, G., Madeddu, S., et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. National Institutes of Health (PubMed). Available at: [Link]
-
Zhan, P., Liu, X., et al. (2009). Design and synthesis of novel indolylarylsulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Z., et al. (2013).[2] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis / Organic Chemistry Portal. Available at: [Link]
-
Thanigaimalai, P., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors. MDPI Molecules. Available at: [Link]
Sources
The Indole-Ethyl-Thiourea Scaffold: A Privileged Architecture in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the conjugation of a tryptamine core (indole-ethyl-amine) with a thiourea moiety creates a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide analyzes the therapeutic utility of [2-(1H-Indol-3-yl)-ethyl]-thiourea , specifically focusing on its role as a precursor for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), tubulin polymerization inhibitors, and antimicrobial agents.
The core value of this molecule lies in its bifunctional nature: the indole ring provides high affinity for hydrophobic pockets (e.g., in HIV-1 RT or Tubulin), while the thiourea moiety acts as a versatile hydrogen-bonding pharmacophore and metal chelator.
Chemical Architecture & Pharmacophore Analysis
To understand the bioactivity, we must first deconstruct the molecule into its functional domains.
Structural Activity Relationship (SAR)
The molecule is tripartite. Modifications to these three zones dictate therapeutic specificity.
-
Zone A (Indole Head): The π-electron rich system capable of stacking interactions (e.g., with Tyr181 in HIV-1 RT). The NH group acts as a hydrogen bond donor.
-
Zone B (Ethyl Linker): A flexible aliphatic chain that allows the molecule to adopt a "U" or "extended" conformation, essential for fitting into the "Butterfly" binding pockets of viral enzymes.
-
Zone C (Thiourea Tail): The critical effector region. It can exist in thione-thiol tautomeric forms, allowing it to chelate metals (essential for antimicrobial activity) or form bidentate hydrogen bonds with receptor backbones.
Visualization: SAR Logic
Figure 1: Pharmacophore dissection of the Indole-Ethyl-Thiourea scaffold showing functional zones and target interactions.
Therapeutic Verticals
Antiviral Potency: HIV-1 Reverse Transcriptase Inhibition
The most validated application of this scaffold is in the design of NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors).[1]
-
Mechanism: The molecule binds to the allosteric hydrophobic pocket (NNIBP) of the p66 subunit of HIV-1 Reverse Transcriptase. This binding locks the enzyme in an inactive conformation, preventing DNA polymerization.
-
Critical Interaction: The thiourea sulfur atom often forms a hydrogen bond with the backbone amide of Lys101 , while the indole ring engages in
stacking with Tyr181 and Tyr188 . -
Data Insight: Derivatives where the thiourea is substituted with a thiazole or phenyl ring (e.g., PETT analogues) have demonstrated
values in the nanomolar range (0.01 - 50 nM) against wild-type HIV-1.
Oncology: Tubulin Polymerization & Apoptosis
Indole-thiourea derivatives function as "soft" alkylating agents and tubulin destabilizers.
-
Tubulin Inhibition: The structural similarity to colchicine allows these molecules to bind to the colchicine-binding site on
-tubulin. This inhibits microtubule assembly, leading to cell cycle arrest at the G2/M phase. -
Tyrosinase Inhibition: Recent studies indicate that indole-thiourea derivatives competitively inhibit tyrosinase, a key enzyme in melanin synthesis, making them candidates for treating hyperpigmentation and melanoma.
-
Cytotoxicity Data:
-
HeLa (Cervical Cancer):
-
HepG2 (Liver Cancer):
-
Antimicrobial & Antitubercular Activity
The thiourea group is a known metal chelator.[2] By chelating essential ions (Cu2+, Fe2+) required by bacterial metalloenzymes, these compounds exert bacteriostatic effects.
-
Target: Mycobacterium tuberculosis (Mtb) and Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Synergy: When complexed with Copper (Cu-II) or Nickel (Ni-II), the lipophilicity increases, enhancing penetration through the mycobacterial cell wall.
Experimental Protocols
Chemical Synthesis Workflow
The synthesis of [2-(1H-Indol-3-yl)-ethyl]-thiourea derivatives is a self-validating, high-yield reaction between tryptamine and an isothiocyanate.
Reagents:
-
Tryptamine (CAS: 61-54-1)
-
Substituted Isothiocyanate (R-NCS) (e.g., Phenyl isothiocyanate)
-
Solvent: Dry Acetonitrile or Ethanol
-
Catalyst: Triethylamine (Et3N) - Optional, for pH adjustment
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 mmol of Tryptamine in 10 mL of anhydrous acetonitrile under an inert atmosphere (
). -
Addition: Dropwise add 1.1 mmol of the chosen Isothiocyanate (R-NCS) at
. -
Reflux: Allow the mixture to warm to room temperature, then reflux at
for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). -
Work-up: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize the residue from hot ethanol.
-
Validation: Confirm structure via
-NMR (Look for thiourea NH protons at 9.0–11.0 ppm).
Visualization: Synthesis Pathway
Figure 2: Convergent synthesis workflow for generating Indole-Thiourea libraries.
Biological Assay: MTT Cytotoxicity Screen
To validate the anticancer potential, the MTT assay is the industry standard for determining metabolic activity as a proxy for cell viability.
Protocol:
-
Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at
cells/well. Incubate for 24h at , 5% . -
Treatment: Treat cells with the Indole-Thiourea compound at graded concentrations (
). Include DMSO control (<0.1%). -
Incubation: Incubate for 48h.
-
Dye Addition: Add
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove media. Add
DMSO to dissolve purple formazan crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate
using non-linear regression analysis (GraphPad Prism).
Quantitative Data Summary
The following table summarizes the biological activity of Indole-Thiourea derivatives based on recent literature.
| Target Class | Specific Target | Compound Derivative | Activity Metric ( | Reference |
| Antiviral | HIV-1 Reverse Transcriptase | Thiazolyl-Thiourea Indole | [1, 4] | |
| Anticancer | HeLa (Cervical) | Allyl-sulfonamide Tryptamine | [3] | |
| Anticancer | Tyrosinase (Melanoma) | Indole-Thiosemicarbazone | [2] | |
| Antimicrobial | S. aureus (MRSA) | Methylindole-Thiazole | MIC: | [5] |
| Antifungal | Candida albicans | Indole-Triazole-Thiourea | MIC: | [6] |
References
-
Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. National Institutes of Health (NIH). [Link]
-
Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors. MDPI Molecules. [Link][3][4]
-
Design, synthesis and evaluation of novel (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit as anticancer agents. PubMed.[5] [Link]
-
Anti-HIV activity of aromatic and heterocyclic thiazolyl thiourea compounds. PubMed. [Link]
-
4-(Indol-3-yl)thiazole-2-amines and 4-indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents. National Institutes of Health (NIH). [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. Turkish Journal of Pharmaceutical Sciences. [Link][6][3][4][7][8][9]
Sources
- 1. A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]
- 5. Design, synthesis and evaluation of novel (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Thiourea Functionalization of Tryptamine Scaffolds
Strategies for Synthesis, Bio-Isosteric Design, and Chemosensing Applications
Executive Summary
The fusion of tryptamine—a privileged indole alkaloid scaffold—with thiourea moieties creates a distinct class of heterocycles with dual utility in medicinal chemistry and supramolecular sensing. This guide details the technical execution of functionalizing the ethylamine side chain of tryptamine to generate N,N'-disubstituted thioureas.
The resulting hybrids leverage the indole ring for hydrophobic pocket occupancy (e.g., in kinase or receptor binding) and the thiourea motif as a hydrogen-bond donor for anion recognition or a bioisostere for amide bonds. This document provides a self-validating synthetic protocol, mechanistic insights into regioselectivity, and an overview of validated applications in oncology and ion sensing.
Structural Rationale & Bioactivity
The synergy between tryptamine and thiourea is driven by three molecular interactions:
-
H-Bond Donor Capability: The thiourea unit (
) possesses two acidic protons capable of bidentate hydrogen bonding. This is critical for binding anionic residues (e.g., Asp/Glu in enzymes) or sensing external anions (F⁻, PO₄³⁻). -
Bioisosterism: Thioureas mimic the geometry of ureas and amides but possess higher lipophilicity and resistance to enzymatic hydrolysis, improving bioavailability.
-
Indole Stacking: The tryptamine core facilitates
stacking interactions within biological targets, anchoring the molecule while the thiourea "tail" engages in polar interactions.
Synthetic Strategies: The Isothiocyanate Route
The most robust method for generating tryptamine-thiourea hybrids is the nucleophilic addition of the primary aliphatic amine of tryptamine to an isothiocyanate (
Regioselectivity (Critical Insight)
Tryptamine contains two nitrogen centers:
-
N1 (Indole): Aromatic, part of the
-system, . Poor nucleophile. -
Side Chain Amine: Primary aliphatic amine,
. Highly nucleophilic.
Operational Rule: Under neutral or mildly basic conditions (TEA/DCM), the reaction is exclusively regioselective for the side chain amine. Protection of the indole nitrogen is generally unnecessary unless using strong bases (NaH) or highly electrophilic reagents that might attack the C3 position.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the tryptamine side-chain nitrogen onto the electrophilic central carbon of the isothiocyanate, followed by a proton transfer to form the stable thione tautomer.
Figure 1: Mechanistic flow of tryptamine-isothiocyanate coupling. The aliphatic amine drives the reaction, forming a stable thiourea linkage.
Detailed Experimental Protocol
Target Molecule: N-(2-(1H-indol-3-yl)ethyl)-N'-phenylthiourea Scale: 1.0 mmol basis.
Materials
-
Tryptamine: 160 mg (1.0 mmol)
-
Phenyl Isothiocyanate: 148 mg (1.1 mmol, 1.1 eq)
-
Triethylamine (TEA): 0.1 eq (Optional, accelerates kinetics)
-
Solvent: Dichloromethane (DCM) or Ethanol (EtOH). Note: DCM is preferred for solubility; EtOH is preferred for green chemistry and easier precipitation.
Step-by-Step Methodology
-
Solubilization: Dissolve 1.0 mmol of tryptamine in 5 mL of anhydrous DCM in a round-bottom flask. Ensure complete dissolution (sonicate if necessary).
-
Addition: Add phenyl isothiocyanate (1.1 eq) dropwise over 5 minutes while stirring at room temperature.
-
Checkpoint: The reaction is slightly exothermic. No external cooling is usually required.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Validation (TLC): Monitor using 50:50 Ethyl Acetate:Hexane. Tryptamine (
) should disappear; Product ( ) will appear.
-
-
Workup (Precipitation Method):
-
If using DCM: Concentrate to ~1 mL under reduced pressure, then add 10 mL of cold hexane. The product will precipitate as a white/off-white solid.
-
If using EtOH: Pour the reaction mixture into ice water (20 mL). Filter the precipitate.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if the melting point range is >2°C.
Characterization Markers (Self-Validation)
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 3200–3400 cm⁻¹ | Broad NH stretch (Indole + Thiourea) |
| IR Spectroscopy | Absence of ~2100 cm⁻¹ | Confirms consumption of Isothiocyanate ( |
| ¹H NMR | Thiourea NH protons (deshielded, broad) | |
| ¹H NMR | Indole NH (distinct from thiourea NH) | |
| ¹³C NMR | Thione carbon ( |
Functional Applications
Medicinal Chemistry (Anticancer & Antimicrobial)
Tryptamine-thiourea hybrids function as "molecular anchors." The indole binds to hydrophobic pockets, while the thiourea moiety engages in hydrogen bonding with active site residues.
-
Anticancer (Leukemia/Solid Tumors): Derivatives combining tryptamine with pyrimidine moieties (via a thiourea linker) have shown potent cytotoxicity (
) against HT29 (colon cancer) and leukemia cell lines. The thiourea group often acts as a bioisostere for an amide, improving permeability. -
Antiparasitic:
-substituted thiourea derivatives of tryptamine exhibit activity against Leishmania amazonensis, likely by disrupting parasite cysteine proteases via the sulfur atom.
Chemosensing (Anion Recognition)
The
-
Mechanism: Cooperative Hydrogen Bonding.
-
Signal Transduction: Binding often causes a Charge Transfer (CT) shift, resulting in a colorimetric change (e.g., colorless to yellow upon Fluoride addition).
Figure 2: Cooperative binding model. The indole NH and two thiourea NH protons form a tridentate binding pocket for anions.
References
-
Synthesis & SAR of Thiourea Derivatives: Title: Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.[1] Source: Pharmaceuticals (MDPI), 2024. URL:[Link]
-
Anticancer Tryptamine Hybrids: Title: Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.[2] Source: Molecules (NIH/PubMed), 2021. URL:[Link]
-
Anion Sensing Mechanism: Title: Thiourea-Based Receptors for Anion Recognition and Signaling.[3][4][5] Source: ACS Omega (NIH/PubMed), 2024. URL:[Link]
-
General Thiourea Medicinal Chemistry: Title: Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Source: Journal of Drug Design and Medicinal Chemistry, 2016.[6] URL:[Link][7]
Sources
- 1. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 2. Design, synthesis and evaluation of novel (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiourea-Based Receptors for Anion Recognition and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiourea-Based Receptors for Anion Recognition and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Procedure for using [2-(1H-Indol-3-yl)-ethyl]-thiourea as a synthesis intermediate
Application Note: Strategic Utilization of [2-(1H-Indol-3-yl)-ethyl]-thiourea in Heterocyclic Synthesis
Executive Summary
[2-(1H-Indol-3-yl)-ethyl]-thiourea (CAS 312751-53-4) represents a high-value "bifunctional" scaffold in medicinal chemistry.[1] It combines the privileged indole pharmacophore—ubiquitous in neurotransmitter analogs and alkaloids—with a reactive thiourea moiety.[1] This guide details the procedural frameworks for exploiting this intermediate to generate three distinct classes of bioactive heterocycles: 2-aminothiazoles , guanidines , and 2-iminothiazolidin-4-ones .
The protocols below are designed to maximize yield and reproducibility, addressing common challenges such as indole instability in acidic media and the nucleophilic competition between sulfur and nitrogen.
Chemical Profile & Reactivity Analysis
-
Compound: [2-(1H-Indol-3-yl)-ethyl]-thiourea[1]
-
Reactivity Logic:
-
Thiourea Sulfur (S): Soft nucleophile, highly reactive toward
-haloketones and alkyl halides (e.g., MeI).[1] This is the primary handle for functionalization. -
Thiourea Nitrogen (N): Less nucleophilic than S; typically participates in cyclization after S-alkylation.[1]
-
Indole C2/C3: Electron-rich aromatic system.[1] Caution: Susceptible to acid-catalyzed dimerization or electrophilic attack.[1] Reactions must avoid strong mineral acids or prolonged heating in oxidative conditions.[1]
-
Synthesis Workflows (Visual Overview)
The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.
Figure 1: Divergent synthesis pathways transforming the thiourea intermediate into distinct heterocyclic scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Substituted 2-Aminothiazoles (Hantzsch Coupling)
Target Application: Antimicrobial and anticancer agents.[1]
This protocol utilizes the Hantzsch Thiazole Synthesis .[1] The sulfur atom attacks the
Reagents:
-
[2-(1H-Indol-3-yl)-ethyl]-thiourea (1.0 equiv)[1]
- -Bromoacetophenone (1.0 equiv) (or substituted derivative)[1][2]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (219 mg) of [2-(1H-Indol-3-yl)-ethyl]-thiourea in 10 mL of absolute ethanol.
-
Note: If solubility is poor at RT, gently warm to 40°C.[1]
-
-
Addition: Add 1.0 mmol of
-bromoacetophenone dropwise. -
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The thiourea spot (more polar) should disappear, replaced by a less polar fluorescent thiazole spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The hydrobromide salt of the product may precipitate. If so, filter and wash with cold ethanol.[1][3]
-
To obtain the free base, suspend the solid in water and neutralize with saturated aqueous NaHCO₃ or add Et₃N (1.1 equiv) directly to the reaction mixture before cooling.[1]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, CH₂Cl₂/MeOH gradient).
Yield Expectation: 70–85%
Protocol B: Synthesis of Guanidine Derivatives (via S-Methylation)
Target Application: Histamine receptor ligands (H2/H3 antagonists).[1]
Direct reaction of amines with thioureas is sluggish.[1] This protocol activates the thiourea by converting it to an S-methylisothiourea salt, a potent electrophile that readily reacts with amines to form guanidines.[1]
Reagents:
-
[2-(1H-Indol-3-yl)-ethyl]-thiourea (1.0 equiv)[1]
-
Iodomethane (Methyl Iodide, MeI) (1.1 equiv) CAUTION: Carcinogen[1][2]
-
Primary or Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)[1][2]
-
Solvent: Acetone (Step 1), Acetonitrile or t-Butanol (Step 2)[1]
Step-by-Step Procedure:
-
Activation (S-Methylation):
-
Guanylation (Aminolysis):
-
Suspend the isothiouronium salt in 5 mL of Acetonitrile.
-
Add 1.2 equiv of the target amine (e.g., morpholine) and 1.2 equiv of Et₃N (to neutralize the HI).[1]
-
Reflux for 6–12 hours.[1] Evolution of methanethiol (MeSH) gas (rotten cabbage odor) indicates reaction progress.[1][2] Use a bleach trap for the off-gas.
-
-
Purification:
Protocol C: Synthesis of 2-Iminothiazolidin-4-ones
Target Application: Anticonvulsant and anti-inflammatory scaffolds.
Reagents:
Procedure:
-
Dissolve 1.0 mmol thiourea and 2.0 mmol NaOAc in 10 mL Ethanol.
-
Add 1.1 mmol Ethyl Bromoacetate.
-
Reflux for 4–6 hours.
-
Pour into ice water. The solid product (2-((2-(1H-indol-3-yl)ethyl)imino)thiazolidin-4-one) usually precipitates.[1] Filter and recrystallize from ethanol.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield (Hantzsch) | Indole polymerization (acidic conditions).[1] | Add 1.0 equiv NaHCO₃ to the reaction to buffer the HBr generated.[1] |
| Incomplete Reaction (Guanidine) | Poor leaving group ability of -SMe.[1] | Use HgCl₂ (1.1 equiv) or EDC as a desulfurizing agent instead of MeI if the amine is sterically hindered.[1] |
| Sticky/Oily Product | Residual solvent or impurities.[1] | Triturate the oil with diethyl ether or hexanes to induce crystallization.[1] |
| Odor Control | Release of Methanethiol (Protocol B). | Pass the reaction outlet through a bleach (NaOCl) scrubber to oxidize MeSH to odorless sulfonate.[1] |
References
-
Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Source: National Institutes of Health (NIH) / PubMed Central.[1][2] Context: Describes Hantzsch synthesis conditions compatible with indole moieties. URL:[Link]
-
Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. Source: PubMed Central.[1] Context: Provides detailed workup and characterization data for N-substituted aminothiazoles. URL:[Link]
-
A Mild Photocatalytic Synthesis of Guanidine from Thiourea. Source: Organic Chemistry Portal / Org.[1] Lett. Context: Discusses activation of thioureas for guanylation, offering alternatives to MeI methylation. URL:[Link]
-
Reaction of 1,1,3,3-tetramethylthiourea with methyl iodide: kinetic and thermodynamic aspects. Source: RSC Publishing / J. Chem. Soc.[1][6] Perkin Trans.[1][6] 2. Context: Mechanistic grounding for the S-methylation protocol (Protocol B). URL:[Link][1][2]
-
Synthesis of 3-alkyl-2-(arylimino)thiazolidin-4-ones. Source: Jetir.org.[1] Context: Protocol for the reaction of thioureas with ethyl bromoacetate (Protocol C). URL:[Link]
Sources
- 1. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light [organic-chemistry.org]
- 6. Reaction of 1,1,3,3-tetramethylthiourea with methyl iodide: kinetic and thermodynamic aspects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Step-by-step derivatization of tryptamine to [2-(1H-Indol-3-yl)-ethyl]-thiourea
Application Note & Protocol
Topic: Step-by-Step Derivatization of Tryptamine to [2-(1H-Indol-3-yl)-ethyl]-thiourea
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of [2-(1H-Indol-3-yl)-ethyl]-thiourea from tryptamine. Tryptamine serves as a crucial building block in medicinal chemistry and drug development, often recognized as a biosynthetic precursor to many natural alkaloids.[1] Thiourea derivatives are a significant class of compounds possessing a wide range of biological activities, making them valuable motifs in the design of novel therapeutic agents.[2] This protocol details a robust and accessible method involving the reaction of tryptamine hydrochloride with an alkali metal thiocyanate. We will elucidate the chemical principles, provide a detailed step-by-step experimental procedure, and outline methods for the characterization and validation of the final product. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable method for synthesizing this and similar monosubstituted thiourea derivatives.
Introduction and Scientific Principle
The conversion of a primary amine to a monosubstituted thiourea is a fundamental transformation in organic synthesis. While several methods exist, including the use of hazardous reagents like thiophosgene or the multi-step synthesis involving isothiocyanate intermediates, the reaction of an amine salt with a thiocyanate salt offers a more direct, safer, and environmentally benign alternative.[2][3]
Causality of Experimental Choice:
The chosen method proceeds via the amine hydrochloride salt for two critical reasons:
-
Enhanced Solubility: Tryptamine free base has limited solubility in aqueous media. Converting it to the hydrochloride salt significantly improves its solubility in the polar solvents typically used for this reaction, ensuring a homogeneous reaction environment.
-
Reaction Mechanism: The reaction requires an acidic medium to facilitate the formation of thiocyanic acid (HSCN) in situ from the thiocyanate salt (e.g., KSCN). The primary amine of tryptamine then acts as a nucleophile, attacking the electrophilic carbon of thiocyanic acid to form the target thiourea. Using the pre-formed amine salt provides the necessary acidic conditions without the need to add a separate acid, which could complicate the reaction or workup.[2]
The overall reaction is a nucleophilic addition, which is a cornerstone of amine chemistry.
Reaction Scheme
Caption: Overall reaction scheme for the two-step synthesis.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| Tryptamine (C₁₀H₁₂N₂) | ≥98% | Sigma-Aldrich | Store protected from light and air. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Merck | Corrosive. Handle in a fume hood. |
| Potassium Thiocyanate (KSCN) | ≥99% | Fisher Scientific | Hygroscopic. Store in a desiccator. |
| Ethanol (EtOH) | 95% or Absolute | VWR | Flammable. |
| Deionized Water (H₂O) | Type II or better | - | - |
| Activated Charcoal | Decolorizing grade | - | For purification if needed. |
| Round-bottom flasks (50 mL, 100 mL) | - | - | - |
| Reflux Condenser | - | - | - |
| Magnetic Stirrer and Stir Bar | - | - | - |
| Buchner Funnel and Filter Paper | - | - | For isolating solids. |
| pH paper or meter | - | - | For monitoring pH during workup. |
Equipment
-
Analytical Balance (±0.001 g)
-
Heating Mantle or Oil Bath
-
Fume Hood
-
Rotary Evaporator
-
Melting Point Apparatus
-
FTIR Spectrometer
-
NMR Spectrometer (≥300 MHz)
-
Mass Spectrometer (LC-MS or GC-MS)
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. Adjust quantities as needed.
Part A: Synthesis of Tryptamine Hydrochloride
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve tryptamine (0.801 g, 5.0 mmol) in 20 mL of 95% ethanol. Gentle warming may be required to achieve complete dissolution.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (approx. 0.42 mL, 5.0 mmol) dropwise to the tryptamine solution. The addition is exothermic. A white precipitate of tryptamine hydrochloride should form immediately.
-
Crystallization & Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting material. Dry the solid under vacuum to a constant weight. The expected yield is nearly quantitative.
Part B: Synthesis of [2-(1H-Indol-3-yl)-ethyl]-thiourea
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried tryptamine hydrochloride from Part A (approx. 0.98 g, 5.0 mmol) and potassium thiocyanate (0.534 g, 5.5 mmol, 1.1 eq).
-
Solvent Addition: Add 25 mL of a 1:1 (v/v) mixture of ethanol and deionized water.
-
Reflux: Heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
-
Cooling & Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for 1 hour to maximize precipitation of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (3 x 10 mL) to remove potassium chloride and any unreacted potassium thiocyanate.
-
Purification (Recrystallization): Transfer the crude product to a beaker. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot. Allow the clear filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure [2-(1H-Indol-3-yl)-ethyl]-thiourea.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Characterization and Expected Results
The identity and purity of the synthesized [2-(1H-Indol-3-yl)-ethyl]-thiourea should be confirmed by standard analytical techniques.
| Property | Expected Value / Characteristics |
| Chemical Formula | C₁₁H₁₃N₃S[4] |
| Molecular Weight | 219.31 g/mol [4] |
| Appearance | White to off-white crystalline solid. |
| Melting Point | To be determined experimentally. Literature values for similar thioureas vary. |
| ¹H-NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.9 (s, 1H, indole-NH), ~8.0-7.0 (m, multiplet signals for NH and NH₂ of thiourea), ~7.5 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.1-6.9 (m, 3H, Ar-H), ~3.6 (q, 2H, CH₂-N), ~2.9 (t, 2H, Ar-CH₂). Note: Chemical shifts are predictive and may vary. |
| ¹³C-NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~183 (C=S), ~136 (Ar-C), ~127 (Ar-C), ~123 (Ar-CH), ~121 (Ar-CH), ~118 (Ar-CH), ~118 (Ar-CH), ~111 (Ar-CH), ~111 (Ar-C), ~42 (CH₂-N), ~25 (Ar-CH₂). Note: Chemical shifts are predictive.[5] |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3300-3100 (N-H stretching, indole & thiourea), ~2900 (C-H stretching), ~1600 (N-H bending), ~1500-1400 (C=C aromatic stretching), ~1350 (C=S stretching).[6] |
| Mass Spectrometry (ESI+) | m/z: 220.08 [M+H]⁺, 242.06 [M+Na]⁺. |
Safety and Handling
-
Tryptamine: Harmful if swallowed. Causes skin and eye irritation. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Use only in a well-ventilated chemical fume hood.
-
Potassium Thiocyanate: Harmful if swallowed or in contact with skin. Releases toxic fumes upon decomposition. Avoid contact with acids.
-
Solvents: Ethanol is flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Extend reflux time to 8-10 hours. Ensure the temperature is sufficient for reflux. Verify the quality of the starting materials. |
| Product is soluble in the workup solvent. | Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. Minimize the amount of solvent used for recrystallization. | |
| Oily Product/Fails to Crystallize | Presence of impurities. | Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. Purify via column chromatography (silica gel). |
| Colored Product | Impurities from starting material or side reactions. | Perform a hot filtration with activated charcoal during the recrystallization step. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of [2-(1H-Indol-3-yl)-ethyl]-thiourea. By utilizing the reaction between tryptamine hydrochloride and potassium thiocyanate, this method avoids the use of highly toxic reagents while providing a straightforward path to a valuable chemical scaffold for further research and development. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound.
References
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Darvas, F., Dormán, G., & Krajcsi, P. (2016). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 21(11), 1549. Available from: [Link]
-
Stilinović, V., Kaitner, B., & Cinčić, D. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(9), 2760-2768. Available from: [Link]
-
Wrzecion, I., et al. (2013). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society, 78(10), 1497-1508. Available from: [Link]
-
Nguyen, T. B., et al. (2023). Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation of Sulfur, Malonic Acids, and Amines. Organic Letters, 25(34), 6334–6339. Available from: [Link]
-
Sanna, M., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 669. Available from: [Link]
-
ResearchGate. (n.d.). Synthesizing N-[2-(1H-indol-3-yl)ethyl]hydroxamides from tryptamine... [Image]. Retrieved from: [Link]
-
Biernacka, J., et al. (2021). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 26(23), 7175. Available from: [Link]
-
Sanna, M., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 669. Available from: [Link]
-
Pazdera, P., et al. (2019). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 24(22), 4058. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2901989, 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(21), 5178. Available from: [Link]
-
Pazdera, P., et al. (2019). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 24(22), 4058. Available from: [Link]
-
Gmel, G. M., & Gmel, M. K. (2015). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Radioanalytical and Nuclear Chemistry, 307(1), 543-550. Available from: [Link]
-
DiVA. (2025). One pot synthesis of Psychedelics/tryptamine derivatives. Retrieved from [Link]
-
D'Oca, M. G. M., et al. (2023). Synthesis of Isothiocyanates: An Update. Molecules, 28(5), 2275. Available from: [Link]
- Google Patents. (n.d.). US2616896A - Synthesis of tryptamine.
-
Semantic Scholar. (n.d.). Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition. Retrieved from [Link]
-
ThaiJO. (n.d.). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Retrieved from [Link]
-
Sciencemadness.org. (2011). Synthesis N,N-Dimethyl tryptamine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Retrieved from [Link]
-
Sharma, S. (1976). Thiophosgene in Organic Synthesis. Synthesis, 1976(12), 803-820. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Functionalized Triptamine Analogues with Dichloroethoxyphosphoryl and Ethoxycarbonyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods for psychoactive N,N-dialkylated tryptamines | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN104045591A - Method for preparing drug intermediate tryptamine.
-
Brandt, S. D., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Drug Testing and Analysis, 8(10), 1010-1017. Available from: [Link]
Sources
- 1. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2-(1H-Indol-3-yl)-ethyl]-thiourea | CAS 312751-53-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Oxidative Degradation of [2-(1H-Indol-3-yl)-ethyl]-thiourea
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with [2-(1H-Indol-3-yl)-ethyl]-thiourea (CAS 312751-53-4). The inherent chemical functionalities of this molecule—an electron-rich indole ring and an easily oxidizable thiourea group—make it particularly susceptible to oxidative degradation. This can lead to sample discoloration, loss of biological activity, and inconsistent experimental results. This document outlines the underlying mechanisms of degradation and provides robust, field-proven protocols to ensure the integrity and stability of your compound.
Section 1: Core Stability Profile & Degradation Pathways
The instability of [2-(1H-Indol-3-yl)-ethyl]-thiourea stems from two primary structural motifs:
-
Indole Nucleus : The indole ring is an electron-rich aromatic system. Because of this, it is easily oxidized, especially in the presence of atmospheric oxygen, light, or trace metal impurities.[1] Oxidation typically occurs at the C2 or C3 position of the pyrrole ring, leading to a variety of degradation products including oxindoles, hydroxyindoles, and even ring-opened products like N-(2-formylphenyl)formamide under certain conditions.[2][3][4] Further oxidation and dimerization can lead to the formation of colored indigoid pigments, which often explains the yellowing or browning of solutions.[4]
-
Thiourea Moiety : The sulfur atom in the thiourea group is highly susceptible to oxidation.[5] This can result in a range of products, from thiourea S-oxides (sulfoxides) to the complete desulfurization of the molecule to form the corresponding urea analog.[5][6][7] This process can be accelerated by peroxides, dissolved oxygen, and changes in pH.[5][8]
These two pathways can occur independently or concurrently, leading to a complex mixture of degradation products that can interfere with experimental assays.
Caption: Potential oxidative degradation pathways for [2-(1H-Indol-3-yl)-ethyl]-thiourea.
Section 2: Frequently Asked Questions (FAQs)
Q1: My solid, off-white [2-(1H-Indol-3-yl)-ethyl]-thiourea powder has developed a yellowish tint. What happened? A change in the physical appearance of the solid, such as yellowing or browning, is a strong indicator of surface oxidation.[5] This is often caused by prolonged exposure to air and/or light during storage. While the bulk of the material may still be intact, this indicates suboptimal storage conditions. For best results, always use the compound from a freshly opened container or one that has been properly stored under an inert atmosphere.
Q2: I dissolved the compound in DMSO, and the solution turned yellow/brown overnight. Is it still usable? No. Discoloration of a solution is a clear sign of significant chemical degradation.[9] Indole-containing compounds are known to be unstable in some solutions, and this process can be accelerated by light and the presence of dissolved oxygen.[9] It is strongly recommended to discard the degraded solution and prepare a fresh stock immediately before use.
Q3: What are the ideal storage conditions for the solid compound? To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at a reduced temperature (2-8°C or -20°C), and under an inert atmosphere like argon or nitrogen.[5][10] Storing the vial inside a desiccator can also protect against moisture, which can accelerate hydrolytic degradation pathways.[5]
Q4: Can I use antioxidants to improve the stability of my solutions? Yes, adding an antioxidant can be an effective strategy, particularly for in vitro assays.[9] For non-cellular experiments, common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be used at low concentrations.[9] For cell-based applications, it is crucial to use cell-compatible antioxidants such as N-acetylcysteine to minimize toxicity.[9] The choice and concentration of antioxidant should be validated to ensure it doesn't interfere with your experiment.
Q5: Does pH affect the stability of this compound? Yes, pH is a critical factor. Both the indole and thiourea moieties have pH-dependent stability.[8] Extreme pH values (both acidic and alkaline) can significantly accelerate the degradation of thiourea derivatives.[8] Similarly, the stability of the indole ring can be compromised under harsh pH conditions.[11][12][13] It is recommended to prepare solutions in buffers close to neutral pH (6.5-7.5) unless your experimental protocol requires otherwise.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during experimentation.
Caption: A troubleshooting flowchart for common stability issues.
| Problem Observed | Potential Cause | Recommended Solution & Explanation |
| Inconsistent biological activity or irreproducible results. | Degradation of the compound in the stock solution or during the experiment. | 1. Prepare Fresh Solutions: Always make stock solutions immediately before an experiment. Indole compounds can degrade even in frozen DMSO over time.[9] 2. Validate Assay Buffer: The compound may be unstable at the pH or temperature of your assay. Perform a time-course experiment by incubating the compound in the assay buffer and analyzing its purity by HPLC at different time points. 3. Add Antioxidant: Consider adding a compatible antioxidant to the assay medium to quench reactive oxygen species.[9] |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of one or more degradation products (oxidized or hydrolyzed forms). | 1. Re-analyze Purity: Immediately check the purity of the solid material and compare it against a chromatogram from a freshly prepared solution.[9] 2. Check Solvents: Ensure all solvents (for dissolution and for chromatography) are high-purity and have not been stored improperly. Acidic or basic contaminants can catalyze degradation. 3. Use Inert System: If possible, use an HPLC system with degassed mobile phases to prevent on-column oxidation. |
| Clear solution turns yellow, brown, or cloudy. | Oxidative degradation and potential formation of insoluble, colored byproducts (e.g., indigoid dimers).[4] | 1. Protect from Light: Store all solutions in amber vials or vials wrapped in aluminum foil.[5][10] 2. Use Inert Atmosphere: Prepare solutions using solvents that have been de-gassed. Purge the headspace of the vial with argon or nitrogen before sealing.[14][15] 3. Filter Before Use: If a slight precipitate forms, it may be possible to filter the solution through a 0.22 µm syringe filter, but this does not remove soluble degradants. The best practice is to prepare a fresh solution. |
Section 4: Standard Operating Procedures (SOPs)
Adherence to these handling and preparation protocols is critical for minimizing degradation.
SOP 1: Long-Term Storage of Solid Compound
-
Upon receipt, immediately transfer the manufacturer's vial into a secondary container (e.g., a small, sealable bag or a larger vial).
-
Add a small amount of desiccant to the secondary container.
-
Flush the secondary container with a gentle stream of inert gas (argon is preferred due to its density, but nitrogen is also suitable) for 15-30 seconds before sealing.[14]
-
Store the sealed container in the dark at the recommended temperature (-20°C is ideal).
-
When accessing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[16]
-
Take only the required amount and promptly re-purge the container with inert gas before re-sealing and returning to storage.
SOP 2: Preparation of Stock Solutions under an Inert Atmosphere
This protocol describes the preparation of a stock solution using Schlenk techniques, which are designed to handle air-sensitive materials.[17]
Materials:
-
Oven-dried glassware (e.g., Schlenk flask or vial with a rubber septum).[15][17]
-
High-purity, anhydrous-grade solvent (e.g., DMSO, ethanol).
-
Inert gas source (argon or nitrogen) with a manifold or balloon setup.[18]
-
Dry, gas-tight syringes and needles.[15]
Workflow:
Caption: Workflow for preparing a stable stock solution of an air-sensitive compound.
Procedure:
-
Glassware Preparation: Oven-dry all glassware and a magnetic stir bar at >125°C for at least 4 hours (or overnight) to remove adsorbed moisture.[15]
-
Assembly and Purging: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas. Allow it to cool to room temperature. This process is known as "purge-and-refill" and ensures a dry, oxygen-free environment.[17]
-
Solvent Degassing: Degas the required volume of solvent. The most effective method is "freeze-pump-thaw": freeze the solvent with liquid N₂, apply a high vacuum, close the flask, and thaw. Repeat this cycle three times.[15][17] A simpler but less effective method is to bubble inert gas through the solvent for 30-60 minutes.[15]
-
Addition of Solid: Quickly weigh the solid compound and add it to the purged reaction flask against a counter-flow of inert gas.
-
Addition of Solvent: Using a dry, inert gas-flushed syringe, withdraw the required volume of degassed solvent and add it to the flask containing the solid.
-
Dissolution and Storage: If necessary, stir the solution until the solid is fully dissolved. Store the solution in the sealed, inerted vial. For extra protection, wrap the vial in aluminum foil and store at -20°C or -80°C.
SOP 3: Routine Purity Assessment by HPLC
It is good practice to periodically check the purity of your stock solutions.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18-bonded silica column (e.g., 4.6 mm x 250 mm).[19]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Detection: UV detector set to ~236 nm, which is a common absorbance maximum for thiourea compounds, or a secondary wavelength around 280 nm for the indole moiety.[19][20]
-
Procedure: Dilute a small aliquot of your stock solution in the mobile phase. Inject and compare the resulting chromatogram to a reference chromatogram from a freshly prepared sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Section 5: Data Summary
Table 1: Physicochemical Properties of [2-(1H-Indol-3-yl)-ethyl]-thiourea
| Property | Value | Source |
|---|---|---|
| CAS Number | 312751-53-4 | [21][22][23] |
| Molecular Formula | C₁₁H₁₃N₃S | [21] |
| Molecular Weight | 219.31 g/mol |[21] |
Table 2: Summary of Recommended Handling & Storage Conditions
| Condition | Solid Compound | In Solution (e.g., DMSO) |
|---|---|---|
| Temperature | -20°C (long-term) or 2-8°C (short-term) | -20°C or -80°C (short-term only) |
| Atmosphere | Mandatory: Inert (Argon or Nitrogen) | Mandatory: Inert (headspace purged) |
| Light | Mandatory: Protect from light (amber vial) | Mandatory: Protect from light (amber vial) |
| Moisture | Store in a desiccated environment | Use anhydrous-grade, degassed solvents |
| Recommended Use | Weigh quickly; avoid prolonged exposure to air | Prepare fresh for each experiment; avoid freeze-thaw cycles |
References
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]
-
Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]
-
Thiourea. 911Metallurgist. [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by ⚫OH and ⚫Cl: a computational study. ProQuest. [Link]
-
Inert atmosphere methods | Laboratory techniques. Biocyclopedia. [Link]
-
Oxidation of indole by cytochrome P450 enzymes. PubMed - NIH. [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. [Link]
-
Indole. Wikipedia. [Link]
-
Solubility of thiourea at different temperatures and pH values. ResearchGate. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
Best Practices for Proper Chemical Storage. The Synergist. [Link]
-
Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. PMC. [Link]
-
Inert Atmosphere. YouTube. [Link]
-
Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. MDPI. [Link]
-
Air-free technique. Wikipedia. [Link]
-
How to Safely Store Chemicals. Air Science. [Link]
-
1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea. PubChem. [Link]
-
Stability of the isolated thiourea S‐oxides (a) and their suggested... ResearchGate. [Link]
-
Rapid Determination of Thiourea Concentration in Copper Electrolyte. MDPI. [Link]
-
Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
Thiourea Method number: PV2059. OSHA. [Link]
-
Oxidation and Decomposition Kinetics of Thiourea Oxides. ResearchGate. [Link]
-
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]
-
Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. PMC. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
(PDF) Oxidation of Thiourea and Substituted Thioureas. ResearchGate. [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 3. Atmospheric oxidation mechanism and kinetics of indole initiated by ⚫OH and ⚫Cl: a computational study - ProQuest [proquest.com]
- 4. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibisscientific.com [ibisscientific.com]
- 13. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Air-free technique - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. osha.gov [osha.gov]
- 21. [2-(1H-Indol-3-yl)-ethyl]-thiourea | CAS 312751-53-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 22. 312751-53-4 CAS MSDS ([2-(1H-INDOL-3-YL)-ETHYL]-THIOUREA ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 23. [2-(1H-INDOL-3-YL)-ETHYL]-THIOUREA | 312751-53-4 [chemicalbook.com]
Optimizing purification techniques for indole-ethyl-thiourea compounds
Technical Support Center: Purification & Optimization of Indole-Ethyl-Thiourea Scaffolds
Status: Active Operator: Senior Application Scientist (Separation Technologies) Ticket ID: IET-OPT-2026
Introduction
Welcome to the technical support hub for the Indole-Ethyl-Thiourea (IET) class. These compounds present a unique "double-trouble" in purification: the indole moiety is acid-sensitive and prone to oxidative dimerization, while the thiourea linkage is a potent hydrogen-bond donor that causes severe tailing on silica gel.
This guide moves beyond standard protocols, offering troubleshooting for the specific physicochemical conflicts inherent to the IET scaffold.
Module 1: Chromatography Optimization (The "Sticky" Problem)
User Query: "My compound streaks from the baseline to the solvent front on TLC and elutes as a broad smear during flash chromatography. Standard EtOAc/Hexane gradients aren't working."
Expert Diagnosis:
The thiourea unit (
Troubleshooting Protocol:
Option A: The "Base-Deactivation" Method (Normal Phase) Do not use acetic acid. While acid suppresses silanol ionization, it can degrade the indole ring (dimerization) and protonate the thiourea, making it more polar.
-
Pre-treatment: Flush your silica column with 3 column volumes (CV) of 1% Triethylamine (TEA) in Hexane.
-
Mobile Phase: Add 0.5% TEA to both your non-polar (Hexane/DCM) and polar (EtOAc/MeOH) solvent reservoirs.
-
Mechanism: The TEA competitively binds to the acidic silanol sites, "capping" them and allowing your IET compound to elute freely.
Option B: The "Orthogonal" Method (Reverse Phase) If normal phase fails, switch to C18. Indoles are hydrophobic (lipophilic), while the thiourea provides polarity. This contrast is often better resolved on C18 than silica.
-
Stationary Phase: C18 (End-capped).
-
Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).[1]
-
Note: Unlike silica, C18 silica supports are bonded; 0.1% formic acid is usually safe for indoles in the short transit time of Flash/HPLC, whereas prolonged exposure on acidic silica is not.
-
Visualization: Tailing Mechanism & Correction
Caption: Mechanism of thiourea retention on silica and the deactivation effect of amine modifiers.
Module 2: Crystallization & Isolation (The "Oiling Out" Problem)
User Query: "I tried recrystallizing from hot ethanol, but as it cooled, the product separated as a gummy oil instead of crystals."
Expert Diagnosis: The "ethyl" spacer in Indole-Ethyl-Thiourea adds rotational freedom, making crystal lattice packing difficult. The "oiling out" (liquid-liquid phase separation) occurs when the compound becomes insoluble at a temperature above its melting point in the solvent mixture.
Troubleshooting Protocol: The "Cloud Point" Titration
Do not rely on simple cooling. You must force the lattice to form via anti-solvent titration.
| Parameter | Recommended System | Scientific Rationale |
| Primary Solvent | Acetone or THF | Dissolves both the indole (lipophilic) and thiourea (polar) segments well. |
| Anti-Solvent | Hexane or Water | Indoles are very insoluble in water/hexane; forces precipitation. |
| Technique | Vapor Diffusion | Slow diffusion prevents the kinetic trapping that causes oils. |
Step-by-Step Protocol:
-
Dissolve the crude oil in the minimum amount of Acetone at room temperature (not hot).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger jar containing Hexane (do not let liquids mix directly).
-
Cap the large jar tightly.
-
Wait 24-48 hours. Hexane vapor will slowly diffuse into the acetone, lowering solubility gradually and promoting crystal nucleation over amorphous oil formation.
Module 3: Impurity Scavenging (The "Byproduct" Problem)
User Query: "My NMR shows trace amounts of the starting isothiocyanate. Running another column seems wasteful."
Expert Diagnosis: Isothiocyanates (R-NCS) are electrophilic and toxic. Re-running a column risks indole decomposition. Chemical scavenging is the superior, self-validating method here.
Troubleshooting Protocol: Solid-Phase Scavenging
-
Scenario A: Excess Isothiocyanate (Electrophile) remains.
-
Scavenger: Aminomethyl polystyrene or Trisamine resin.
-
Action: The resin's free amine attacks the isothiocyanate carbon, covalently binding the impurity to the bead.
-
-
Scenario B: Excess Amine (Nucleophile) remains.
-
Scavenger: Isocyanate resin or Sulfonyl chloride resin.
-
Action: Reacts with the free amine to form a urea/sulfonamide on the bead.
-
Workflow Diagram
Caption: Solid-phase extraction workflow for removing electrophilic isothiocyanate impurities.
Module 4: Stability & Storage
User Query: "My pure compound turned pink/brown after a week on the bench."
Expert Diagnosis: Indoles are electron-rich and susceptible to oxidative dimerization (forming colored bis-indoles) under light and air. Thioureas can desulfurize to ureas or form disulfides.
Storage Protocol:
-
Lyophilization: Store as a powder, not a solution. Solutions degrade 10x faster.
-
Atmosphere: Flush vials with Argon (heavier than air, provides a better blanket than Nitrogen).
-
Container: Amber glass is mandatory to prevent UV-catalyzed indole oxidation.
References
-
Separation of Indole Derivatives: Frankenberger, W. T., & Poth, M. (1987).[2] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry.[2]
-
Chromatography Troubleshooting: Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.
-
Scavenger Resins: Biotage. (2025). ISOLUTE® Si-Thiol & Metal Scavenger User Guide.
-
Thiourea Recrystallization: BenchChem Technical Support. (2025).[1][3][4][5] Recrystallization of Thiourea Derivatives.[3]
-
General Purification Strategies: University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[3][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Overcoming steric hindrance in reactions involving [2-(1H-Indol-3-yl)-ethyl]-thiourea
Status: Operational Current Wait Time: 0 minutes Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Welcome to the Technical Support Center
You are likely here because you are working with [2-(1H-Indol-3-yl)-ethyl]-thiourea (or a derivative) and hitting a wall. This scaffold is a "privileged structure" in drug discovery, serving as a precursor for tetrahydro-
However, it presents a unique "Steric-Electronic Paradox" :
-
Steric Hindrance: The ethyl linker allows rotation, but bulky substituents on the thiourea nitrogen create significant steric clash during ring closure.
-
Electronic Deactivation: While the indole is nucleophilic, the thiourea sulfur is a "soft" nucleophile that often competes with the indole C2 position, leading to side reactions or catalyst poisoning.
Below are the Tier 3 Troubleshooting Guides designed to bypass these specific molecular roadblocks.
Ticket #1: Pictet-Spengler Cyclization Fails (Low Yield/No Reaction)
User Complaint: "I'm trying to close the ring to form a tetrahydro-
Root Cause Analysis: Standard Brønsted acids (TFA, HCl) often fail here because the thiourea moiety can act as a hydrogen-bond acceptor, sequestering the acid catalyst. Furthermore, if the aldehyde is sterically demanding, the energy barrier for the spiroindolenine intermediate formation is too high for standard thermal conditions.
The Solution: The HFIP "Solvent-Catalyst" Protocol Hexafluoroisopropanol (HFIP) is the "Gold Standard" fix for this substrate. It acts as a hydrogen-bond donor solvent that stabilizes the ionic transition states and activates the imine/iminium species without the need for strong external acids that might degrade the thiourea.
Protocol:
-
Stoichiometry: 1.0 eq Indole-Thiourea + 1.1 eq Aldehyde.
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol).[1] Concentration: 0.1 M.
-
Conditions: Reflux (approx. 58°C) for 2–8 hours.
-
Workup: Evaporate HFIP (recoverable). Flash chromatography.
Comparative Data: Acid vs. HFIP
| Parameter | Standard (TFA/DCM) | The Fix (HFIP Reflux) |
| Reaction Time | 24–48 Hours | 2–8 Hours |
| Yield (Avg) | 15–40% | 85–95% |
| Steric Tolerance | Low (Fails with bulky aldehydes) | High (Tolerates t-Butyl/Ortho-substituents) |
| Side Products | N-alkylation / Polymerization | Minimal |
Visual Workflow:
Figure 1: Decision tree for overcoming cyclization failure in Pictet-Spengler reactions.
Ticket #2: Guanylation Stalled (Desulfurization Issues)
User Complaint: "I need to convert the thiourea to a guanidine, but the amine nucleophile won't attack. I tried refluxing in ethanol, but the starting material is unreactive."
Root Cause Analysis:
The thiourea carbon is electronically stable and sterically shielded. A simple amine attack is energetically unfavorable because Sulfur is a poor leaving group (
The Solution: EDC-Mediated Activation
Avoid toxic Mercury (
Protocol:
-
Mix: 1.0 eq Indole-Thiourea + 1.2 eq Amine + 2.0 eq DIPEA.
-
Activator: Add 1.2 eq EDC·HCl.
-
Solvent: DMF or MeCN (Dry).
-
Temp: Room Temperature to 40°C.
-
Mechanism: EDC attacks Sulfur
Forms unstable intermediate Amine attacks Carbon Urea byproduct leaves.
Alternative (If EDC fails): Iodine-Mediated Oxidative Desulfurization
If the amine is extremely hindered, use Iodine (
Ticket #3: Unexpected S-Cyclization (Thiohydantoin Formation)
User Complaint: "I intended to alkylate the nitrogen, but I formed a rigid tricyclic ring involving the sulfur."
Root Cause Analysis: In tryptamine-thioureas, the amide nitrogen (if an ester is present nearby) or the indole C2 can compete. However, the Sulfur atom is a "soft" nucleophile and highly prone to Iodine-mediated oxidative cyclization .
The "Feature, Not Bug" Guide: If you observe this, you have likely performed an oxidative locking. This is a powerful method to constrain the ethyl chain.
Mechanism of Action (Iodine Promoted):
- complexes with Sulfur.
-
Formation of Iodonium-sulfur species.
-
Intramolecular attack by the indole Nitrogen or C2.
-
Result: A rigid spiro- or fused-ring system.
Visual Mechanism:
Figure 2: Activation strategy for converting hindered thioureas to guanidines.
Frequently Asked Questions (FAQ)
Q: My Indole-Thiourea is insoluble in DCM and Ether. How do I react it? A: Thioureas form strong intermolecular hydrogen bond networks (dimers), reducing solubility.
-
Fix: Disaggregate them using DMF , DMSO , or HFIP . If you must use non-polar solvents, heat is required to break the H-bonds.
Q: Can I use Microwave irradiation? A: Yes. For the Pictet-Spengler reaction, Microwave irradiation (100–120°C, 10–20 mins) in the presence of acidic clay (K-10 Montmorillonite) is highly effective for overcoming steric barriers without decomposing the indole.
Q: The reaction turns black/tarry. What is happening?
A: Indoles are sensitive to oxidation. If using Iodine or strong acids, ensure you are under an inert atmosphere (
References
-
The HFIP Effect in Pictet-Spengler Reactions
-
Thiourea Activation (Guanylation)
-
Iodine-Mediated Cyclization
- Title: Hypervalent Iodine-Mediated Cyclization of Homotryptamine Deriv
- Source:European Journal of Organic Chemistry (2019).
-
URL:[Link]
-
Microwave Assisted Synthesis
Sources
Validation & Comparative
1H NMR Spectral Interpretation of [2-(1H-Indol-3-yl)-ethyl]-thiourea: A Comparative Guide
Introduction: The Structural Mandate
In the development of indole-based therapeutics—often targeting serotonin receptors or acting as antiviral scaffolds—the derivatization of the tryptamine side chain is a critical modification. The conversion of the primary amine of tryptamine into a thiourea moiety, yielding [2-(1H-Indol-3-yl)-ethyl]-thiourea , fundamentally alters the pharmacophore’s hydrogen bonding potential.
This guide provides a definitive technical analysis of the 1H NMR spectral characteristics of this compound. Unlike standard spectral lists, this document functions as a comparative performance guide , evaluating how solvent systems dictate spectral resolution and how to definitively validate the transformation from the tryptamine precursor.
The Molecule at a Glance
-
Core Scaffold: Indole (benzopyrrole)
-
Linker: Ethyl chain (C3 position)
-
Functional Group: Mono-substituted Thiourea (-NH-C(=S)-NH
) -
Critical Challenge: The thiourea moiety possesses labile protons and restricted rotation around the C-N bond, leading to complex spectral behaviors (broadening, coalescence) that vary wildly with experimental conditions.
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it is the primary determinant of spectral utility for thioureas. We compare the "Performance" of the two most common NMR solvents: DMSO-d
Performance Verdict: DMSO-d is Superior
For this specific compound class, DMSO-d
| Feature | DMSO-d | CDCl | Mechanism/Reasoning |
| Indole NH | Sharp Singlet ( | Broad/Invisible | DMSO acts as a H-bond acceptor, "locking" the NH proton in place and slowing exchange with water/solvent. |
| Thiourea NH (Internal) | Visible Triplet/Broad ( | Often Invisible | In CDCl |
| Thiourea NH | Distinct Broad Singlet ( | Invisible/Very Broad | DMSO stabilizes the thiourea tautomers. |
| Solubility | High | Moderate/Low | Thioureas are polar; DMSO ensures monomeric dispersion, preventing aggregation shifts. |
Technical Insight: In CDCl
, the thiourea protons often undergo rapid chemical exchange with trace acid/water, causing the signal to broaden into the baseline. In DMSO-d, the strong H-bond accepting nature of the sulfoxide oxygen slows this exchange rate ( ) significantly relative to the NMR time scale ( ), resulting in sharp, integrable signals.
Structural Validation: Precursor vs. Product
To validate the synthesis (Tryptamine
The Diagnostic Shifts
The most critical indicator of successful conversion is the Deshielding Effect on the ethyl chain's methylene protons adjacent to the nitrogen.
Figure 1: Logical flow of structural validation via NMR chemical shift perturbations.
Detailed Spectral Assignment (in DMSO-d )
The following data represents the expected chemical shifts for [2-(1H-Indol-3-yl)-ethyl]-thiourea at 400-500 MHz in DMSO-d
Experimental Protocol:
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d
. -
Temperature: Run at 298 K (25°C). Note: If NH peaks are broad, lowering the temperature to 273 K can sharpen them by slowing exchange.
-
Referencing: Calibrate to residual DMSO pentet at
2.50 ppm.
Assignment Table
| Position / Group | Proton Count | Multiplicity | Chemical Shift ( | Interpretation & Coupling ( |
| Indole NH (1) | 1H | Broad Singlet | 10.80 – 10.90 | Highly deshielded aromatic NH. Disappears with D |
| Indole C2-H | 1H | Doublet/Singlet | 7.15 – 7.25 | Characteristic pyrrole ring proton. |
| Indole C4-H | 1H | Doublet | 7.50 – 7.60 | Aromatic doublet, often overlaps with thiourea NH. |
| Indole C7-H | 1H | Doublet | 7.30 – 7.40 | Aromatic doublet. |
| Indole C5/C6-H | 2H | Multiplets | 6.95 – 7.10 | Overlapping triplets (td) typical of the indole benzene ring. |
| Thiourea NH (Internal) | 1H | Broad Triplet | 7.40 – 7.70 | Coupled to the adjacent CH |
| Thiourea NH | 2H | Broad Singlet | 6.90 – 7.30 | Very broad. May appear as two humps due to restricted C-N rotation (partial double bond character). |
| 2H | Broad Multiplet | 3.60 – 3.75 | Diagnostic Peak. Shifted downfield from ~2.8 ppm in tryptamine due to the electron-withdrawing thiocarbonyl. | |
| 2H | Triplet | 2.85 – 2.95 | Benzylic-like protons. |
Experimental Workflow & Troubleshooting
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating workflow.
Figure 2: Decision tree for optimizing thiourea spectral quality.
Troubleshooting Common Issues
-
Missing NH Signals: If the thiourea NH signals are invisible in DMSO, the sample may contain trace acid (from the synthesis workup). Trace acid catalyzes proton exchange.
-
Remedy: Add a single granule of solid K
CO to the NMR tube or filter the solution through a small plug of basic alumina before acquisition.
-
-
Rotamers: Thioureas exhibit restricted rotation around the (S=)C-N bond. You may see "doubling" of peaks (e.g., two sets of ethyl chain signals) at room temperature.
-
Validation: Run a Variable Temperature (VT) experiment. Heating the sample to 315-325 K should cause the peaks to coalesce into a single average set, confirming they are rotamers and not impurities.
-
References
-
Abraham, R. J., et al. (2006).[2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for exchange phenomena and solvent selection).
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. (Reference for residual solvent peaks in DMSO vs CDCl3). [Link]
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A Comparative Guide to the Purity Validation of [2-(1H-Indol-3-yl)-ethyl]-thiourea Using Thin-Layer Chromatography
Introduction: The Imperative of Purity in Synthesis and Development
[2-(1H-Indol-3-yl)-ethyl]-thiourea is a molecule of interest in synthetic and medicinal chemistry, often serving as a versatile intermediate in the construction of more complex heterocyclic systems. Its structure, featuring both an indole nucleus and a thiourea functional group, makes it a candidate for various biological investigations. In any research or drug development context, the purity of such a starting material is not merely a matter of good practice; it is a critical determinant of reaction yield, reproducibility, and the toxicological profile of downstream products. Impurities, which can arise from unreacted starting materials, by-products, or degradation, can lead to ambiguous results and compromise the integrity of a study.[1]
This guide provides an in-depth validation framework for assessing the purity of [2-(1H-Indol-3-yl)-ethyl]-thiourea using Thin-Layer Chromatography (TLC). We will explore the causality behind the methodological choices, establish a self-validating protocol, and compare the utility of TLC against other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a practical, rapid, and cost-effective method for preliminary purity assessment.
Part 1: The Workhorse of Purity Screening - Thin-Layer Chromatography (TLC)
TLC operates on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinity for a stationary phase (the coating on the plate) and a mobile phase (the eluting solvent).[2] For a molecule like [2-(1H-Indol-3-yl)-ethyl]-thiourea, which possesses polar functional groups (the indole N-H and the thiourea group), a polar stationary phase like silica gel is the logical choice.[3] The separation occurs as the mobile phase ascends the plate via capillary action, with less polar compounds traveling further up the plate (higher Retention Factor, Rf) and more polar compounds being retained more strongly by the stationary phase (lower Rf).[4]
A Self-Validating TLC Protocol for [2-(1H-Indol-3-yl)-ethyl]-thiourea
The trustworthiness of a TLC method hinges on its ability to reliably separate the main compound from its potential impurities. The protocol below is designed with this in mind, incorporating steps for optimization and robust visualization.
1. Materials and Reagents:
-
Stationary Phase: Silica gel 60 F254 TLC plates. The "F254" designation indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light, a non-destructive method ideal for aromatic compounds like indoles.[5]
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is required. A good starting point is Toluene:Ethyl Acetate (7:3 v/v) . The polarity of this system can be fine-tuned; increasing the proportion of ethyl acetate will increase the Rf value, while increasing toluene will decrease it. The goal is to achieve an Rf value for the main spot between 0.3 and 0.5 for optimal separation.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the [2-(1H-Indol-3-yl)-ethyl]-thiourea sample in methanol or acetone.
-
Reference Standard: If available, a certified reference standard of [2-(1H-Indol-3-yl)-ethyl]-thiourea should be prepared at the same concentration.
-
Visualization Reagents:
-
UV Lamp (254 nm)
-
Iodine chamber (a sealed jar containing a few crystals of I2)
-
Potassium Permanganate (KMnO4) stain: (1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH, 200 mL water). This stain is excellent for visualizing oxidizable functional groups, such as the thiourea moiety.[6]
-
2. Step-by-Step Experimental Protocol:
-
Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the chamber and allow it to saturate for at least 20 minutes. This ensures a uniform vapor environment, leading to reproducible Rf values and preventing irregular spot shapes.[7]
-
Spotting the Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Using a capillary tube, carefully spot a small amount of the sample solution and the reference standard solution (if available) onto the origin. Keep the spots small and compact for better resolution. Allow the solvent to fully evaporate between applications.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate. Do not disturb the chamber during development.
-
Completion and Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
UV Visualization: View the plate under a 254 nm UV lamp in a dark environment. UV-active compounds will appear as dark spots against the green fluorescent background.[8] Circle any visible spots with a pencil.
-
Iodine Staining: Place the dried plate into the iodine chamber for a few minutes. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[5] This method is semi-destructive as the spots will fade over time.
-
Permanganate Staining: Dip the plate quickly and evenly into the potassium permanganate stain, or spray the stain onto the plate. Oxidizable compounds will appear as yellow or brown spots on a purple background.[8] Gentle heating may be required to accelerate the color development.
-
Workflow for TLC Purity Assessment
Caption: Workflow for purity validation via TLC.
Interpreting the Results: What the Chromatogram Reveals
A pure sample of [2-(1H-Indol-3-yl)-ethyl]-thiourea should yield a single, well-defined spot. The presence of additional spots is a direct indication of impurities.
-
Potential Impurities: The most common synthesis of this compound involves the reaction of tryptamine with a thiocyanate source. Therefore, potential process-related impurities could include unreacted tryptamine (more polar, lower Rf) or side-products from the reaction.[9] Degradation products may also be present.
-
Specificity and Limit of Detection (LOD): According to the International Council for Harmonisation (ICH) guidelines, a key validation parameter for a purity test is specificity—the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities.[10] The clear separation of the main spot from any impurity spots demonstrates the specificity of the TLC method. The LOD for a visual TLC test is the lowest concentration of an impurity that can be reliably detected. This can be determined by spotting serial dilutions of a known impurity or the main compound itself.
Part 2: A Comparative Analysis - TLC in the Context of Other Purity Validation Methods
While TLC is an invaluable tool for rapid, qualitative assessment, it is often complemented by other, more quantitative techniques in a professional drug development setting.[11][12] The choice of method depends on the specific requirements of the analysis, such as the need for precise quantification, structural elucidation of unknown impurities, or adherence to stringent regulatory standards.[13]
| Technique | Principle | Advantages | Disadvantages | Best For |
| Thin-Layer Chromatography (TLC) | Adsorption/Partition Chromatography | - Very fast and low cost[14]- High sample throughput (multiple samples per plate)[15]- Simple equipment requirements[16]- Versatile visualization methods[17] | - Primarily qualitative/semi-quantitative- Lower resolution than HPLC- Manual process can introduce variability | - Reaction monitoring- Rapid purity screening- Solvent system optimization for column chromatography |
| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid chromatography | - High resolution and sensitivity- Excellent for precise quantification[12]- Automated and highly reproducible | - High initial equipment cost- Slower analysis time per sample- Requires more solvent and technical expertise | - Final product quality control- Quantitative impurity profiling- Stability testing |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Nuclear spin in a magnetic field | - Provides structural information- Can be used for quantification (qNMR)- Non-destructive | - Lower sensitivity than HPLC/MS- High equipment cost- Complex spectra for mixtures | - Structural confirmation- Purity assessment against a known standard- Identifying major impurities |
| Melting Point Determination | Observation of phase transition temperature | - Very simple and fast- Inexpensive equipment | - Only useful for solid compounds- Non-specific; many compounds can have the same melting point- Impurities cause a melting point depression and broadening, not identification[18] | - Quick initial check of purity for a known crystalline solid |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation coupled with mass detection | - Combines high-resolution separation with mass information- Excellent for identifying unknown impurities[12] | - Very high equipment cost- Requires significant expertise for data interpretation | - Identification of unknown impurities and degradation products- Metabolite studies |
Decision Logic for Selecting a Purity Analysis Method
The following diagram illustrates a logical pathway for choosing the appropriate analytical method based on the objective of the purity assessment.
Caption: Decision tree for selecting a purity validation method.
Conclusion
The validation of [2-(1H-Indol-3-yl)-ethyl]-thiourea purity by Thin-Layer Chromatography is a robust, efficient, and economical first-line approach. Its strength lies in its ability to quickly provide a visual confirmation of purity and to detect the presence of gross impurities with minimal investment in time and resources. As demonstrated, a well-designed TLC protocol using an appropriate mobile phase like Toluene:Ethyl Acetate and multiple visualization techniques (UV, KMnO4) provides a high degree of confidence in the qualitative assessment.
However, for the stringent requirements of late-stage drug development and manufacturing, TLC should be viewed as a complementary technique. For precise quantification and adherence to regulatory standards set by bodies like the ICH, methods such as HPLC are indispensable.[19][20] By understanding the strengths and limitations of each technique, researchers can build a logical, tiered approach to analytical validation, ensuring the quality and integrity of their work from initial synthesis to final application.
References
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A Comprehensive Guide to the Characterization of [2-(1H-Indol-3-yl)-ethyl]-thiourea: Reference Standards and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and development, the rigorous characterization of novel chemical entities is paramount. [2-(1H-Indol-3-yl)-ethyl]-thiourea, a molecule integrating the privileged indole scaffold with a reactive thiourea moiety, has garnered interest for its potential biological activities. This guide provides an in-depth technical overview of the reference standards and analytical methodologies for the comprehensive characterization of this compound. Furthermore, it presents a comparative analysis with alternative compounds, supported by experimental data, to offer a holistic perspective for researchers in the field.
Introduction to [2-(1H-Indol-3-yl)-ethyl]-thiourea
[2-(1H-Indol-3-yl)-ethyl]-thiourea, also known as tryptamine thiourea, belongs to the class of indole-thiourea derivatives. The indole ring is a common structural motif in a vast array of biologically active natural products and synthetic drugs. The thiourea functional group is a versatile building block in medicinal chemistry, known for its ability to form various hydrogen bonds and coordinate with metal ions, contributing to a wide range of pharmacological effects, including antibacterial, antiviral, and enzyme inhibitory activities.[1][2] The combination of these two pharmacophores in [2-(1H-Indol-3-yl)-ethyl]-thiourea suggests a potential for unique biological properties, making its thorough characterization a critical step in its evaluation as a potential therapeutic agent.
Establishing a Reference Standard for [2-(1H-Indol-3-yl)-ethyl]-thiourea
A well-characterized reference standard is the cornerstone of any analytical method development and validation. While a specific, commercially available certified reference material (CRM) for [2-(1H-Indol-3-yl)-ethyl]-thiourea may not be readily available, a primary reference standard can be established in-house. This process must adhere to stringent guidelines, such as those outlined by the International Council for Harmonisation (ICH) Q3A(R2) for impurities in new drug substances, to ensure its identity, purity, and potency.[3][4][5]
The establishment of a reference standard involves a comprehensive characterization using a battery of orthogonal analytical techniques.
Synthesis and Purification
The synthesis of [2-(1H-Indol-3-yl)-ethyl]-thiourea typically involves the reaction of 2-(1H-indol-3-yl)ethanamine (tryptamine) with a suitable thiocarbonyl transfer reagent or an appropriate isothiocyanate. A common synthetic route is the condensation of tryptamine with an aryl or alkyl isothiocyanate in an anhydrous solvent.[6]
Diagram of the Synthetic Pathway
Caption: General synthetic scheme for [2-(1H-Indol-3-yl)-ethyl]-thiourea derivatives.
Purification of the synthesized compound is critical and is typically achieved through recrystallization or column chromatography to remove starting materials, by-products, and other impurities. The purity of the final product should be assessed by multiple methods.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential to unequivocally confirm the chemical structure of the synthesized [2-(1H-Indol-3-yl)-ethyl]-thiourea.
Table 1: Key Spectroscopic Data for the Characterization of Indole-Thiourea Derivatives
| Analytical Technique | Expected Key Features for [2-(1H-Indol-3-yl)-ethyl]-thiourea Derivatives |
| ¹H NMR | Signals corresponding to the indole ring protons, the ethyl chain protons, and the N-H protons of the thiourea group. The chemical shifts of the N-H protons can be broad and concentration-dependent.[7][8] |
| ¹³C NMR | A characteristic signal for the thiocarbonyl carbon (C=S) typically in the range of 175-185 ppm, along with signals for the indole and ethyl carbons.[7] |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=S stretching (around 1200-1400 cm⁻¹), and C-N stretching.[9][10] |
| Mass Spectrometry (MS) | Determination of the molecular weight through the observation of the molecular ion peak ([M+H]⁺ or [M]⁺). High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the confirmation of the elemental composition.[7] |
Purity Assessment
The purity of the reference standard must be determined with a high degree of accuracy. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for purity assessment of indole alkaloids and related compounds.[11][12][13]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm, which is a common wavelength for detecting the indole chromophore.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of the purified [2-(1H-Indol-3-yl)-ethyl]-thiourea is prepared in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Analysis: The standard solution is injected into the HPLC system, and the chromatogram is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Diagram of the Characterization Workflow
Caption: Workflow for establishing a reference standard for [2-(1H-Indol-3-yl)-ethyl]-thiourea.
In addition to chromatographic purity, other tests such as residual solvent analysis (by Gas Chromatography), inorganic impurity analysis (e.g., sulfated ash), and water content (by Karl Fischer titration) should be performed to fully characterize the reference standard.
Comparative Analysis: [2-(1H-Indol-3-yl)-ethyl]-thiourea vs. Alternative Compounds
The utility of [2-(1H-Indol-3-yl)-ethyl]-thiourea can be best understood in the context of its performance relative to other compounds with similar applications. One area of interest for indole-thiourea derivatives is their potential as tyrosinase inhibitors, which are relevant for the treatment of hyperpigmentation disorders.[7][14]
Alternative Tyrosinase Inhibitors
Several classes of compounds are known to inhibit tyrosinase. A comparative analysis would typically involve benchmarking the activity of [2-(1H-Indol-3-yl)-ethyl]-thiourea against established inhibitors.
-
Kojic Acid: A well-known competitive inhibitor of tyrosinase, often used as a positive control in screening assays.[15][16]
-
Phenylthiourea (PTU): A potent, non-competitive tyrosinase inhibitor.[14]
-
Other Thiourea Derivatives: Various synthetic thiourea derivatives have been reported to exhibit tyrosinase inhibitory activity.[14]
Comparative Performance Data
The following table summarizes hypothetical comparative data for tyrosinase inhibition. Actual experimental values would need to be determined through standardized in vitro assays.
Table 2: Comparative Tyrosinase Inhibitory Activity
| Compound | Type of Inhibition | IC₅₀ (µM) | Reference |
| [2-(1H-Indol-3-yl)-ethyl]-thiourea | To be determined | To be determined | - |
| Kojic Acid | Competitive | 16.4 ± 3.53 | [7] |
| Phenylthiourea (PTU) | Non-competitive | ~1 | [14] |
| Thioacetazone | Non-competitive | 14 | [14] |
| Ambazone | Non-competitive | 15 | [14] |
Experimental Protocol: Tyrosinase Inhibition Assay
-
Enzyme: Mushroom tyrosinase is commonly used for initial screening due to its commercial availability.[16]
-
Substrate: L-DOPA is typically used as the substrate.
-
Procedure:
-
Prepare solutions of the test compounds, a positive control (e.g., kojic acid), and a negative control (solvent vehicle) at various concentrations.
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase enzyme solution.
-
Incubate the mixture for a short period.
-
Initiate the reaction by adding the L-DOPA substrate.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The comprehensive characterization of [2-(1H-Indol-3-yl)-ethyl]-thiourea is a prerequisite for its further development as a potential therapeutic agent. Establishing a well-defined reference standard through a combination of synthesis, purification, and orthogonal analytical techniques is of utmost importance. The comparative analysis of its biological activity, such as tyrosinase inhibition, against known standards provides crucial context for its potential efficacy. The protocols and data presented in this guide offer a robust framework for researchers to confidently characterize this and other novel indole-thiourea derivatives, ensuring the scientific integrity and reproducibility of their findings.
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-
Jetir.org. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Accessed 2024 Feb 12]. Available from: [Link]
- Boas, U., et al. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. 2004;45(1):129-131.
-
ResearchGate. FTIR spectrum of grown Thiourea single crystal. [Accessed 2024 Feb 12]. Available from: [Link]
- Xu, Y., et al. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. International Journal of Molecular Sciences. 2024;25(18):10248.
-
ResearchGate. A comprehensive review on tyrosinase inhibitors. [Accessed 2024 Feb 12]. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. scispace.com [scispace.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
Personal protective equipment for handling [2-(1H-Indol-3-yl)-ethyl]-thiourea
Topic: CAS Number: 312751-53-4 Synonyms: N-[2-(1H-indol-3-yl)ethyl]thiourea; Tryptamine thiourea derivative
Part 1: Executive Safety Directive
Hazard Classification: HIGH RISK / BIOACTIVE Primary Hazards: Skin Sensitizer, Potential Carcinogen (Thiourea moiety), Thyroid Toxicity (Goitrogen), Acute Oral Toxicity.
Handling [2-(1H-Indol-3-yl)-ethyl]-thiourea requires a "Zero-Contact" protocol. This compound fuses a bioactive tryptamine scaffold with a thiourea functional group. The thiourea moiety is a known goitrogen (thyroid disruptor) and potential carcinogen, while the indole structure implies potential neurological activity and high susceptibility to oxidative degradation.
Immediate Action Required:
-
Engineering Control: Handle only inside a certified chemical fume hood.
-
Storage: Store at -20°C, protected from light and moisture (Indole oxidation risk).
-
Restricted Access: Designated for use by trained personnel only.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the permeation kinetics of thiourea derivatives and the fine particulate nature of the solid.
| PPE Category | Recommendation | Scientific Rationale (The "Why") |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | Thiourea derivatives can permeate standard latex. Nitrile offers superior chemical resistance. Double gloving creates a sacrificial outer layer to prevent micro-permeation during weighing/handling. |
| Respiratory | N95 or P100 Respirator (If outside fume hood) | As a fine crystalline solid, electrostatic dust generation is likely. Inhalation poses a direct route to the thyroid and systemic circulation. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders. Goggles seal the eyes against airborne dust and accidental splashes of solubilized compound. |
| Body Defense | Tyvek® Lab Coat or Apron + Closed-toe shoes | Standard cotton coats absorb liquids and hold them against the skin. Tyvek provides a non-porous barrier against chemical dust and splashes. |
Part 3: Operational Handling Protocol
Phase 1: Preparation & Weighing
-
The "Static" Risk: Indole derivatives are often electrostatic. Use an antistatic gun or ionizer if available during weighing to prevent powder dispersal.
-
Light Sensitivity: The indole ring is electron-rich and prone to photo-oxidation. Keep the vial wrapped in aluminum foil when not in immediate use.
Phase 2: Solubilization
-
Solvent Choice: Soluble in DMSO and Methanol. Sparingly soluble in water.
-
Protocol:
-
Add solvent slowly to the solid to minimize aerosolization.
-
Vortex in a closed tube. Do not sonicate in an open vessel; this generates aerosols containing the bioactive agent.
-
Phase 3: Reaction & Cleanup
-
Incompatibility: Avoid contact with Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) and Acrolein .[1] Thioureas react violently with acrolein and can form toxic oxides of sulfur/nitrogen upon combustion.
-
Decontamination: Wipe surfaces with a 10% Bleach Solution followed by water. Bleach oxidizes the thiourea sulfur, breaking down the toxicophore, though it must be done in a ventilated hood due to potential fume generation.
Part 4: Visualized Workflow (Graphviz)
This diagram outlines the logical flow of handling to minimize exposure risks.
Figure 1: Operational workflow emphasizing temperature control and containment.
Part 5: Disposal & Emergency Procedures
Disposal Plan:
-
Solid Waste: Collect contaminated gloves, paper towels, and solid chemical residue in a dedicated "Hazardous Solid Waste" container. Label clearly as "Toxic / Thiourea Derivative".
-
Liquid Waste: Do not pour down the drain. Collect in "Halogenated/Organic" waste streams depending on the solvent used (e.g., DMSO).
-
Destruction: Incineration is the preferred method for thiourea derivatives to ensure complete thermal decomposition of the sulfur-nitrogen bonds.
Emergency Response:
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] Thioureas are skin sensitizers; monitor for rash/redness.
-
Spill: Dampen the powder with a wet paper towel (to prevent dust) before wiping. Place all cleanup materials in the hazardous waste bin.
References
-
New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Thiourea. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Indole-3-ethylthiourea. National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
